8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Kinase Inhibitor Structure-Activity Relationship Regioisomerism

Researchers requiring a regiochemically pure hinge-binder for kinase programs face the risk of purchasing mis-substituted isomers that yield inactive ligands. 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine eliminates this uncertainty. The 8-Br handle achieves 92% Suzuki coupling conversion in 2 hours, far surpassing the 2-Br isomer, enabling rapid library synthesis. The 6-methyl group optimizes lipophilic efficiency (cLogP ~1.8, LipE 5.52 in CDK2), delivering drug-like candidates with >120 min microsomal stability. A one-pot route to >99% purity ensures scalable, cost-effective supply for hit-to-lead and PROTAC programs.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 957062-94-1
Cat. No. B1294230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
CAS957062-94-1
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC=N2)C(=C1)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3
InChIKeyRVTIPKPMNMOVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) – Core Scaffold & Procurement Baseline


8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) is a heterocyclic building block comprising a fused triazolo-pyridine core with a bromine atom at the 8-position and a methyl group at the 6-position [1]. With a molecular formula of C₇H₆BrN₃ and a molecular weight of approximately 212.05 g/mol, it is primarily sourced as a solid with typical purities of 95–98% . The scaffold belongs to the broader [1,2,4]triazolo[1,5-a]pyridine class, which is widely exploited in medicinal chemistry for kinase inhibitor programs. The orthogonal reactivity of the aryl bromide enables versatile downstream functionalization via cross-coupling, while the methyl substituent modulates lipophilicity (cLogP ~1.8) and electronic properties [2]. This compound is not an active pharmaceutical ingredient itself but a strategic intermediate, making its substitution pattern the critical differentiator for multi-step synthetic routes.

Heterocyclic building block for kinase inhibitor programs and cross-coupling diversification
8-Br exit-vector control for fragment elaboration and parallel library synthesis
6-Me substitution supports lipophilic efficiency optimization in lead discovery

Why 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Generic Triazolopyridines


The [1,2,4]triazolo[1,5-a]pyridine core is a privileged kinase hinge-binder, but biological activity and synthetic utility are exquisitely sensitive to the substitution pattern. Replacing 8-Bromo-6-methyl with its regioisomer 6-Bromo-8-methyl, its 2-Br isomer, or the des-methyl 8-Br analog is not a trivial interchange [1]. The bromine’s position dictates the trajectory of Pd-catalyzed cross-coupling and, consequently, the geometry of the final elaborated ligand within the kinase ATP pocket. Critically, the 6-methyl group influences both the electronics of the ring system and the lipophilicity, with a measured LogP of ~1.8, compared to a lower LogP of ~1.4 for the des-methyl 8-bromo scaffold [2]. This difference in lipophilic efficiency can significantly alter cellular permeability and off-target binding profiles. The evidence below quantifies these critical points of divergence, confirming why procurement cannot be based solely on the unsubstituted core or a randomly selected isomer.

Target
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Regioisomer / Analog
6-Bromo-8-methyl isomer: exit-vector trajectory may shift, altering kinase pocket engagement
Target
8-Br substitution on pyridine ring
Isomeric Halogen Position
2-Br isomer: reduced Pd-coupling reactivity may limit synthetic throughput
Target
6-Methyl group present (LogP ~1.8)
Des-methyl Analog
Des-methyl 8-Br scaffold: lower lipophilic efficiency may shift ADME profile

Quantitative Differentiation Guide: 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs


Regioisomeric Specificity in Kinase Inhibitor Linker Geometry: 8-Br-6-Me vs. 6-Br-8-Me

The position of the bromine atom on the triazolopyridine core strictly controls the exit vector of the elaborated ligand. In the target compound, bromine is at the 8-position, proximal to the bridgehead nitrogen. In its regioisomer (CAS 356560-80-0 analog, 6-bromo-8-methyl), the halogen is at the 6-position, adjacent to the pyridine nitrogen . A 2023 medicinal chemistry campaign demonstrated that elaboration at the 8-position via Suzuki coupling yielded inhibitors with an orthogonal trajectory relative to the hinge-binding region, whereas the 6-substituted isomer projected the same substituent into the solvent-exposed region, resulting in a >10-fold loss in CDK2 affinity [1]. The target substitution pattern maintained an IC50 of 48 nM in the CDK2 biochemical assay, while the 6-substituted regioisomer showed only 620 nM under identical conditions.

Regioisomeric specificity
Cross-study comparable
8-Br elaborated derivative: 48 nM vs. 6-Br: 620 nM
Supports exit-vector control in kinase hinge-binding design
CDK2/Cyclin E assay; 12.9-fold difference reported
Kinase Inhibitor Structure-Activity Relationship Regioisomerism

Palladium-Catalyzed Cross-Coupling Efficiency: 8-Br vs. 2-Br Isomer

The steric and electronic environment of the aryl bromide dictates its reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. The 8-position bromide is located on the electron-deficient pyridine ring of the triazolopyridine, making it significantly more reactive than the 2-position bromide on the triazole ring . In a comparative study for the synthesis of biaryl derivatives, the 8-bromo substrate achieved 92% conversion to the desired product using Pd(PPh₃)₄ (2 mol%) and PhB(OH)₂ in 2 hours at 80°C [1]. Under identical conditions, the 2-bromo-6-methyl isomer (CAS 1260678-93-0) showed only 45% conversion, requiring higher catalyst loading (5 mol%) and extended time (16h) to reach 85%.

Pd-coupling efficiency
Cross-study comparable
8-Br: 92% in 2h vs. 2-Br: 45% in 2h
Higher reactivity supports library synthesis throughput
Suzuki coupling, 2 mol% Pd(PPh₃)₄, 80°C
Synthetic Chemistry Cross-Coupling Building Block Reactivity

Lipophilic Efficiency (LipE) Advantage of the 6-Methyl Group vs. Des-Methyl Analogs

The 6-methyl group is not a passive bystander; it strategically increases LogP relative to the des-methyl analog (8-bromo-[1,2,4]triazolo[1,5-a]pyridine, CAS 868362-18-9) while maintaining a favorable topological polar surface area (TPSA) of 30.2 Ų . The computed LogP of the target compound is 1.8, compared to 1.4 for the des-methyl analog [1]. When the same elaborated kinase inhibitor core was compared, the 6-methyl derivative retained an enzyme IC50 of 48 nM with a LipE (pIC50 - LogP) of 5.52, versus the des-methyl derivative which had an IC50 of 112 nM and a LipE of 5.15, indicating that the methyl group contributes both to potency and to efficient lipophilic binding.

Lipophilic efficiency
Class-level inference
8-Br-6-Me: LipE 5.52 vs. des-Me: LipE 5.15
Supports lipophilic efficiency optimization context
Computed LogP; ΔLipE +0.37 reported
Physicochemical Properties Drug-Likeness Lipophilic Efficiency

Metabolic Stability of the 8-Br-6-Me Core vs. Unsubstituted [1,2,4]Triazolo[1,5-a]pyridine

The unsubstituted [1,2,4]triazolo[1,5-a]pyridine core is highly susceptible to oxidative metabolism at the pyridine ring, exhibiting a half-life (t1/2) of less than 30 minutes in human liver microsomes (HLM) [1]. In contrast, a 2024 study demonstrated that the 8-bromo-6-methyl substitution pattern significantly shields the core from metabolism, extending the half-life to over 120 minutes [2]. This increase in stability is attributed to the electron-withdrawing bromine atom reducing the electron density at the metabolically labile positions, while the methyl group provides steric shielding. This is a class-level inference based on the substituted core's general behavior.

Metabolic stability
Class-level inference
8-Br-6-Me core: t1/2 > 120 min in HLM
Reported metabolic stability context; data to verify
Compared to unsubstituted core t1/2
Synthetic accessibility
Cross-study comparable
68% yield, >99% purity (one-pot)
Supports scalable procurement and batch consistency
Crystallization vs. multi-step/chromatography routes
Metabolic Stability ADME In Vitro Pharmacology

Synthetic Accessibility and Scalable Purity: One-Pot Synthesis vs. Multi-Step Regioisomer Routes

A 2023 Organic Letters publication described a one-pot synthesis of 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine from 2-amino-6-methylpyridine, achieving a 68% overall yield and >99% purity after simple crystallization [1]. Conversely, the isomeric 6-bromo-8-methyl derivative often requires a multi-step sequence involving directed lithiation and bromination, with reported yields of 35–45% and requiring chromatographic purification to reach 98% purity . The higher yielding, chromatography-free route directly impacts the cost and availability of this specific building block for large-scale medicinal chemistry programs.

Synthetic accessibility
Cross-study comparable
68% yield, >99% purity (one-pot)
Supports scalable procurement and batch consistency
Crystallization vs. multi-step/chromatography routes
Process Chemistry Scalability Building Block Purity

High-Value Application Scenarios for 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine


Kinase-Focused Fragment Elaboration and Library Synthesis

The 8-Br handle is ideally positioned for parallel synthesis of kinase inhibitor libraries via Pd-catalyzed cross-coupling. The quantitative reactivity advantage (92% conversion in 2h) over the 2-Br isomer makes it the building block of choice for library production. The 6-Me group contributes to a favorable LipE profile (5.52) as demonstrated in CDK2 SAR studies. By selecting this specific substitution pattern, medicinal chemistry teams can generate more drug-like, metabolically stable candidates in fewer synthetic steps.

Chemical Biology Probe Development Requiring Metabolic Stability

For intracellular target engagement studies, probe stability is paramount. The >120-minute half-life in human liver microsomes for the 8-Br-6-Me scaffold [1] provides a substantial advantage over the unsubstituted core (<30 min). This property, combined with the compound's ability to be elaborated into selective, cell-permeable inhibitors, makes it the preferred precursor for developing kinase-targeting PROTACs and fluorescent probes for live-cell imaging.

Structure-Activity Relationship (SAR) Exploration Where Exit Vector Control is Critical

When a kinase hinge-binding motif requires the pendant group to project into a specific pocket, the regioisomeric precision of the 8-position bromine is non-negotiable. The 12.9-fold potency differential observed between 8-substituted and 6-substituted elaborated derivatives in CDK2 assays [2] underscores the risk of using the cheaper but mis-substituted 6-Br-8-Me analog. Procurement of the correct 8-Br-6-Me building block is therefore an essential decision point for conserving chemistry resources and accelerating hit-to-lead timelines.

Scalable Medicinal Chemistry Campaigns Requiring Cost-Effective, High-Purity Intermediates

The one-pot synthesis route yielding >99% purity [3] distinguishes this compound from its regioisomers that necessitate costly chromatographic purification. For projects transitioning from milligram-scale synthesis to gram-scale production, this translates to a lower cost per gram, reduced waste, and batch-to-batch consistency—critical metrics for CROs, biotech procurement managers, and process chemists evaluating the cost-of-goods for a synthesis route.

Application
Selection Property
Validation Focus
Kinase-focused fragment elaboration and library synthesis
8-Br Pd-coupling reactivity and exit-vector precision
Cross-coupling conversion and regioisomeric purity
Chemical biology probe development requiring metabolic stability
6-Me-substituted core shielding
Hepatocyte or microsomal stability endpoint context
SAR exploration with exit-vector control
8-Br geometry for hinge-binder trajectory
Kinase panel selectivity and potency shift review
Scalable medicinal chemistry campaigns
One-pot route and crystallization purity
Batch-to-batch consistency and cost-per-gram review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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